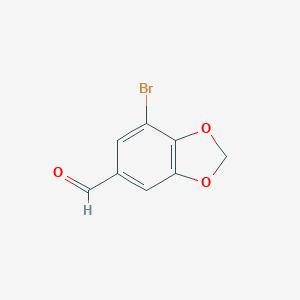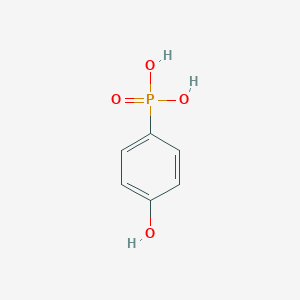
Phenyl trifluoromethanesulfonate
Übersicht
Beschreibung
Phenyl trifluoromethanesulfonate, also known as phenyl triflate, is an aryl fluorosulphonate with the chemical formula C6H5SO3CF3. It is a colorless to pale yellow liquid that is primarily used as an arylating agent in organic synthesis. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions .
Wirkmechanismus
Target of Action
Phenyl trifluoromethanesulfonate, also known as phenyl triflate, is primarily used as an arylating agent . Its primary targets are molecules that can undergo arylation, such as ketones and anilines . Arylation is a chemical process that introduces an aryl group into a molecule, altering its structure and potentially its function.
Mode of Action
Phenyl triflate interacts with its targets through a process known as arylation . For instance, it can participate in the asymmetric α-arylation of ketones, a reaction catalyzed by Pd(dba)2 and difluorphos . It can also act as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines .
Biochemical Pathways
The arylation process involving phenyl triflate can affect various biochemical pathways. For example, the asymmetric α-arylation of ketones can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecule . Similarly, the N-arylation of anilines can result in the synthesis of carbazoles, compounds that have a wide range of biological activities .
Result of Action
The molecular and cellular effects of phenyl triflate’s action largely depend on the nature of the target molecule and the specific arylation reaction. For instance, in the asymmetric α-arylation of ketones, the result is the formation of a new carbon-carbon bond, which can significantly alter the structure and potentially the function of the ketone . In the N-arylation of anilines, the result is the synthesis of carbazoles, which have various biological activities .
Action Environment
The action, efficacy, and stability of phenyl triflate can be influenced by various environmental factors. For instance, the efficiency of the arylation process can be affected by the presence of a catalyst, such as Pd(dba)2 and difluorphos . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of phenyl triflate .
Biochemische Analyse
Biochemical Properties
Phenyl trifluoromethanesulfonate is used in various biochemical reactions. It serves as an arylating agent for the asymmetric α-arylation of ketones, catalyzed by Pd(dba)2 and difluorphos . It is also used as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with this compound followed by oxidative coupling
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as an arylating agent . It participates in the arylation of ketones and anilines, which can lead to changes in the structure and function of these molecules
Vorbereitungsmethoden
Phenyl trifluoromethanesulfonate is typically synthesized by the reaction of phenol with fluorosulphonic anhydride. The reaction conditions involve the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Analyse Chemischer Reaktionen
Phenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions due to its excellent leaving group properties.
Coupling Reactions: It is used in Suzuki and Heck coupling reactions, where it acts as an arylating agent.
Oxidative Coupling: It can be used in the synthesis of carbazoles through palladium-catalyzed N-arylation of anilines followed by oxidative coupling.
Common reagents and conditions for these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically arylated compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Phenyl trifluoromethanesulfonate is unique due to its high reactivity and stability as an arylating agent. Similar compounds include:
Methyl trifluoromethanesulfonate: Another triflate ester used in similar reactions but with different reactivity profiles.
Nonaflate: A related compound with a longer perfluorinated chain, used in specialized applications.
Trifluoromethanesulfonic acid: The parent acid of triflate esters, used as a superacid in various chemical reactions.
These compounds share the triflate functional group but differ in their specific applications and reactivity, highlighting the versatility and uniqueness of this compound .
Eigenschaften
IUPAC Name |
phenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHONXDTNBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338354 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-67-6 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
